molecular formula C₂₁H₂₁ClO₅ B026262 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose CAS No. 141846-57-3

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Cat. No.: B026262
CAS No.: 141846-57-3
M. Wt: 388.8 g/mol
InChI Key: FJHSYOMVMMNQJQ-YTYFACEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is an organic compound with the molecular formula C21H21ClO5. It is a derivative of ribofuranose, a type of sugar molecule, and is characterized by the presence of chlorine and toluoyl groups. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

The primary target of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (Cl-Tol-2-ddR) is the nucleoside diphosphate (NAD+) . NAD+ is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and cell signaling .

Mode of Action

Cl-Tol-2-ddR interacts with its target, NAD+, by serving as a modifier .

Biochemical Pathways

The modification of NAD+ by Cl-Tol-2-ddR can affect various biochemical pathways where NAD+ is involved. These include energy metabolism pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation, as well as cell signaling pathways . The downstream effects of these changes would depend on the specific nature of the modification and the context of the cell or organism.

Pharmacokinetics

Given its role as a modifier of nad+, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion .

Result of Action

The molecular and cellular effects of Cl-Tol-2-ddR’s action would depend on the specific modifications it induces in NAD+ and the subsequent changes in the biochemical pathways where NAD+ is involved . These effects could potentially influence a wide range of cellular processes, from energy metabolism to cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cl-Tol-2-ddR. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect its ability to interact with NAD+ and induce modifications .

Preparation Methods

The synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose typically involves multiple steps:

Chemical Reactions Analysis

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Blocks for Complex Molecules : Cl-Tol-2-ddR serves as a versatile building block in carbohydrate chemistry, facilitating the synthesis of more complex nucleosides and oligonucleotides. Its unique structure allows for modifications that can lead to novel compounds with specific biological activities .

2. Biochemistry

  • Nucleoside and Nucleotide Studies : This compound is employed in the study of nucleosides and nucleotides due to its ability to be incorporated into DNA or RNA analogs. It aids in understanding nucleic acid functions and interactions within biological systems .

3. Medicinal Chemistry

  • Therapeutic Applications : Research is ongoing into the potential use of derivatives of Cl-Tol-2-ddR as antiviral or anticancer agents. Its modification of NAD+ pathways suggests a role in energy metabolism and cell signaling, making it a candidate for drug development targeting metabolic diseases .

4. Industrial Applications

  • Synthesis of Fine Chemicals : In industry, Cl-Tol-2-ddR is utilized in the synthesis of various fine chemicals and pharmaceuticals due to its reactivity and ability to undergo various chemical transformations such as substitution reactions and hydrolysis .

Case Study 1: Antiviral Activity

A study investigated the incorporation of Cl-Tol-2-ddR into nucleoside analogs aimed at inhibiting viral replication. The results indicated that certain derivatives exhibited significant antiviral activity against specific viruses, demonstrating the compound's potential in developing new antiviral therapies.

Case Study 2: Cancer Research

Research explored the effects of Cl-Tol-2-ddR derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through pathways involving NAD+ modification, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (Cl-Tol-2-ddR) is an organic compound characterized by its unique chemical structure and biological activity. This compound, a derivative of ribofuranose, is utilized extensively in biochemical research and has potential applications in medicinal chemistry due to its interaction with key biological molecules.

Chemical Structure and Properties

  • Molecular Formula : C21H21ClO5
  • CAS Number : 141846-57-3
  • Chemical Structure : Cl-Tol-2-ddR features a chlorinated sugar backbone with two toluoyl protecting groups, which enhance its reactivity and stability in various chemical environments.

The primary target of Cl-Tol-2-ddR is NAD+ (Nicotinamide adenine dinucleotide) , a crucial coenzyme involved in redox reactions within cells. The interaction between Cl-Tol-2-ddR and NAD+ occurs through the following mechanisms:

  • Modification of NAD+ : Cl-Tol-2-ddR acts as a modifier of NAD+, potentially altering its function in metabolic pathways.
  • Impact on Biochemical Pathways : The modification can influence key pathways such as:
    • Glycolysis
    • Citric Acid Cycle
    • Oxidative Phosphorylation
    • Cell Signaling Pathways

Pharmacokinetics

The pharmacokinetic profile of Cl-Tol-2-ddR is influenced by factors such as:

  • Absorption Rate : The efficiency with which the compound enters systemic circulation.
  • Distribution : How the compound disperses throughout the body’s tissues.
  • Metabolic Stability : Resistance to enzymatic degradation.
  • Excretion Rate : The speed at which the compound is eliminated from the body.

Research Findings and Applications

Cl-Tol-2-ddR has been the subject of various studies highlighting its potential applications:

Case Studies

  • Nucleoside Synthesis : Research at Tohoku University demonstrated that Cl-Tol-2-ddR can serve as an intermediate in synthesizing novel nucleoside analogs, which may have applications in gene therapy and antiviral treatments .
    StudyObjectiveOutcome
    Tohoku UniversitySynthesis of phosphoramidite nucleic acidsSuccessful incorporation of Cl-Tol-2-ddR into nucleoside structures for further functionalization
  • Antiviral Research : Studies have indicated that derivatives of Cl-Tol-2-ddR may exhibit antiviral properties by interfering with viral replication processes, suggesting its potential as a therapeutic agent against viral infections.
  • Carbohydrate Chemistry : As a versatile building block, Cl-Tol-2-ddR is used in synthesizing more complex carbohydrate structures, facilitating advancements in glycoscience and related fields .

Comparative Analysis

Comparing Cl-Tol-2-ddR with similar compounds elucidates its unique properties:

Compound NameMolecular FormulaKey Applications
1-Chloro-3,5-di-O-toluoyl-D-ribofuranoseC21H21ClO5Nucleoside synthesis
2-Deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chlorideC20H19ClO5Antiviral drug development
1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoseC21H21ClO5RNA analog synthesis

Properties

IUPAC Name

[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSYOMVMMNQJQ-YTYFACEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141846-57-3
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Reactant of Route 4
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.